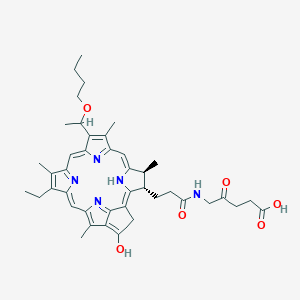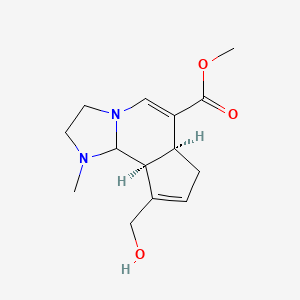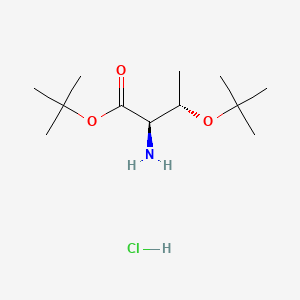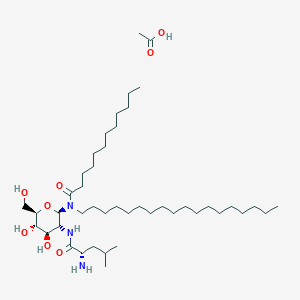![molecular formula C14H10F3N5O2 B12405062 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a fluorinated imidazo[1,2-b]pyridazine ring, and a pyrimidine-2,4-dione moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[8-[(1S,2S)-2-(Difluormethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidin-2,4-dion umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die wichtigsten Schritte umfassen:
Bildung der Cyclopropylgruppe: Dies kann durch Cyclopropanierungsreaktionen unter Verwendung von difluormethylsubstituierten Vorläufern erreicht werden.
Aufbau des Imidazo[1,2-b]pyridazinrings: Dies beinhaltet die Kondensation geeigneter Hydrazinderivate mit fluorierten Pyridinen unter sauren oder basischen Bedingungen.
Anlagerung der Pyrimidin-2,4-dion-Einheit: Dieser Schritt beinhaltet in der Regel nucleophile Substitutionsreaktionen unter Verwendung von Pyrimidinderivaten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsmethoden und strenger Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Cyclopropylgruppe, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können auf den Imidazo[1,2-b]pyridazinring abzielen und potenziell reduzierte Analoga ergeben.
Substitution: Die Verbindung kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den fluorierten Positionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogenierungsmittel (z. B. N-Bromsuccinimid) und Nucleophile (z. B. Amine) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktivität und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung kann die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre fluorierten und Cyclopropylgruppen können ihre Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen verbessern.
Medizin
In der pharmazeutischen Chemie könnte die Verbindung als potenzieller Wirkstoffkandidat untersucht werden. Ihre strukturellen Merkmale können wünschenswerte pharmakokinetische und pharmakodynamische Eigenschaften verleihen, wodurch sie für die Behandlung verschiedener Krankheiten geeignet ist.
Industrie
Im Industriesektor kann die Verbindung Anwendungen bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen finden, da sie einzigartige chemische Eigenschaften aufweist.
5. Wirkmechanismus
Der Wirkmechanismus von 5-[8-[(1S,2S)-2-(Difluormethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidin-2,4-dion beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die fluorierten und Cyclopropylgruppen können die Bindungsaffinität und Spezifität der Verbindung verbessern, was zur Modulation biologischer Pfade führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade zu klären.
Wirkmechanismus
The mechanism of action of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated and cyclopropyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-[8-[(1S,2S)-2-(Difluormethyl)cyclopropyl]-3-chlorimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidin-2,4-dion
- 5-[8-[(1S,2S)-2-(Difluormethyl)cyclopropyl]-3-methylimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidin-2,4-dion
Einzigartigkeit
Die Einzigartigkeit von 5-[8-[(1S,2S)-2-(Difluormethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidin-2,4-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Fluoratoms im Imidazo[1,2-b]pyridazinring kann seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen signifikant beeinflussen und es von ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C14H10F3N5O2 |
|---|---|
Molekulargewicht |
337.26 g/mol |
IUPAC-Name |
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1 |
InChI-Schlüssel |
UBFYPFXPADRWOJ-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
Kanonische SMILES |
C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















